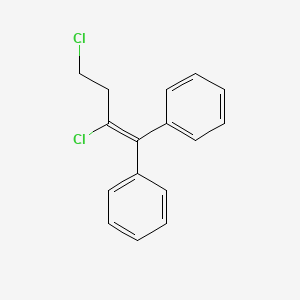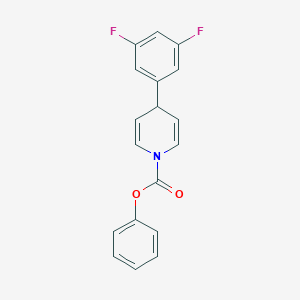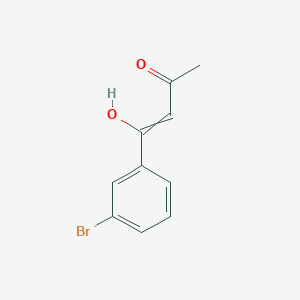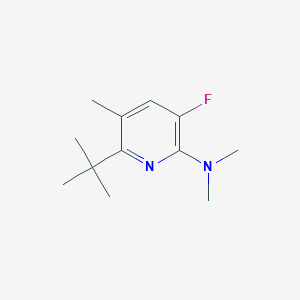![molecular formula C36H73N3O3 B12609033 3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name) CAS No. 917572-90-8](/img/structure/B12609033.png)
3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a hydroxyhexyl group linked to an azanediyl bis(dodecylpropanamide) moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) typically involves the following steps:
Formation of the Hydroxyhexyl Intermediate: The initial step involves the preparation of the hydroxyhexyl intermediate through a reaction between hexanol and a suitable activating agent such as tosyl chloride.
Coupling with Azanediyl Bis(dodecylpropanamide): The hydroxyhexyl intermediate is then coupled with azanediyl bis(dodecylpropanamide) using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with target molecules, while the dodecyl chains provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide): Similar structure but with octadecyl chains instead of dodecyl chains.
(4-Hydroxybutyl)azanediyl bis(hexane-6,1-diyl) bis(2-hexyldecanoate): A related compound used in lipid nanoparticle formulations.
Eigenschaften
CAS-Nummer |
917572-90-8 |
|---|---|
Molekularformel |
C36H73N3O3 |
Molekulargewicht |
596.0 g/mol |
IUPAC-Name |
N-dodecyl-3-[[3-(dodecylamino)-3-oxopropyl]-(6-hydroxyhexyl)amino]propanamide |
InChI |
InChI=1S/C36H73N3O3/c1-3-5-7-9-11-13-15-17-19-23-29-37-35(41)27-32-39(31-25-21-22-26-34-40)33-28-36(42)38-30-24-20-18-16-14-12-10-8-6-4-2/h40H,3-34H2,1-2H3,(H,37,41)(H,38,42) |
InChI-Schlüssel |
MHGGDRFMRUXPGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CCN(CCCCCCO)CCC(=O)NCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)


![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
